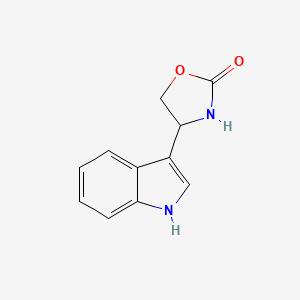
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one is a compound that features an indole ring fused with an oxazolidinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The oxazolidinone ring is also significant in medicinal chemistry, often found in antibiotics like linezolid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of indole derivatives with oxazolidinone precursors. One common method is the cyclization of N-(indol-3-yl)amides with carbonyl compounds under acidic or basic conditions . Another approach involves the use of isocyanates and indole derivatives in the presence of catalysts like palladium or copper .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent production .
化学反应分析
Types of Reactions
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.
Substitution: Electrophilic substitution reactions on the indole ring are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxindole derivatives: from oxidation.
Amino alcohols: from reduction.
Substituted indoles: from electrophilic substitution.
科学研究应用
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxazolidinone antibiotics: Such as linezolid, which also features the oxazolidinone ring.
Uniqueness
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one is unique due to its combined indole and oxazolidinone structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both medicinal and industrial applications .
属性
CAS 编号 |
165822-41-3 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-(1H-indol-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c14-11-13-10(6-15-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,10,12H,6H2,(H,13,14) |
InChI 键 |
HILGKTARZNGMIT-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)O1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



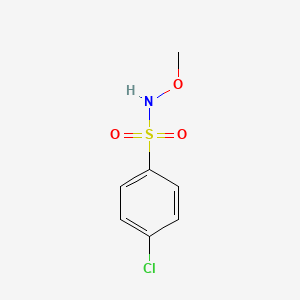
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
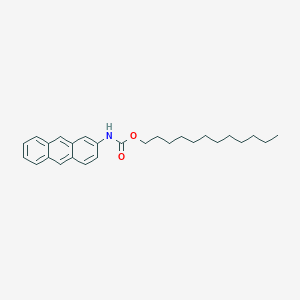
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
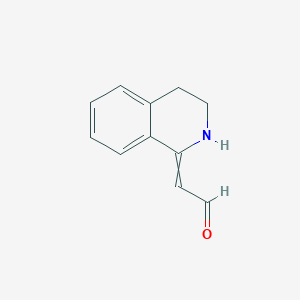
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
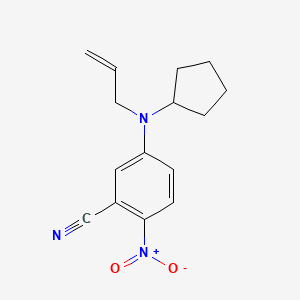
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

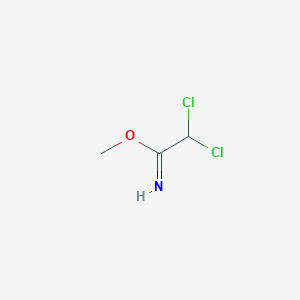
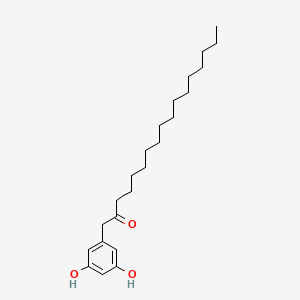
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
